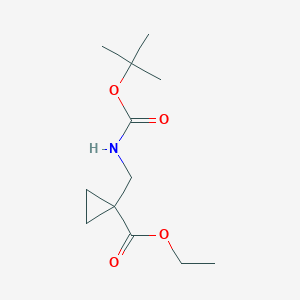

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate

Description

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate (CAS: 942830-53-7) is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group and an ethyl ester moiety. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical intermediate synthesis . This compound is characterized by its bicyclic structure, which imparts unique steric and electronic properties. Its molecular formula is C13H23NO4, with a molecular weight of 257.33 g/mol. Safety protocols emphasize avoiding heat and ignition sources due to its organic ester nature .

Properties

IUPAC Name |

ethyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-9(14)12(6-7-12)8-13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYUYACGMLEKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662944 | |

| Record name | Ethyl 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942830-53-7 | |

| Record name | Ethyl 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of Ethyl Nitroacetate

The cyclopropane ring is constructed via alkylation cyclization using ethyl nitroacetate and 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions. Sodium carbonate or bicarbonate catalyzes the reaction in dichloromethane at reflux (80–120°C).

Reaction Conditions:

| Parameter | Detail | Source |

|---|---|---|

| Substrate | Ethyl nitroacetate | |

| Alkylating Agent | 1,2-Dibromoethane | |

| Catalyst | Na₂CO₃ | |

| Solvent | CH₂Cl₂ | |

| Temperature | Reflux (80–120°C) |

This step yields ethyl 1-nitrocyclopropane-1-carboxylate , a nitro-substituted intermediate critical for downstream amination.

Nitro Group Reduction to Primary Amine

The nitro group is reduced to a primary amine using tin(II) chloride in methanol or ethanol at 15–20°C. This step avoids over-reduction and preserves the cyclopropane ring’s integrity.

Reaction Conditions:

The product, ethyl 1-aminocyclopropane-1-carboxylate , is isolated via extraction and concentrated under reduced pressure.

Boc Protection of the Aminomethyl Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0°C to room temperature, ensuring high yields and minimal side reactions.

Reaction Conditions:

Workup involves extraction with ethyl acetate, washing with water/brine, and solvent evaporation.

Alternative Methodologies for Aminomethyl Cyclopropane Formation

Hydroxymethyl Cyclopropane Intermediate

A secondary route starts with ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate . The hydroxymethyl group is converted to a bromomethyl derivative using PBr₃ or HBr, followed by nucleophilic amination with ammonia or benzylamine. Subsequent Boc protection yields the target compound.

Key Challenges:

Diazotization and Hydrolysis

Adapting methods from 1-hydroxycyclopropane synthesis, ethyl 1-aminocyclopropane-1-carboxylate undergoes diazotization with NaNO₂/H₂SO₄ to form a diazonium intermediate, which is hydrolyzed to a hydroxyl group. However, this route diverges from the target structure and is less favorable.

Comparative Analysis of Synthetic Routes

The nitro cyclopropanation route is industrially preferred due to fewer steps and higher yields.

Reaction Optimization and Scalability

Cyclopropanation Efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tert-butoxycarbonyl (Boc) protecting group.

Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amine.

Oxidation and Reduction: The cyclopropane ring can be oxidized or reduced under specific conditions, leading to ring-opening or other structural modifications.

Common Reagents and Conditions

Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while oxidation of the cyclopropane ring can lead to ring-opened products.

Scientific Research Applications

Medicinal Chemistry

Ethyl Boc-amino cyclopropanecarboxylate is primarily utilized in the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer therapies. Its structure allows for the introduction of various functional groups, making it a versatile intermediate.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can lead to the development of novel anticancer agents. For instance, modifications to the cyclopropane moiety have been shown to enhance the selectivity and potency against specific cancer cell lines .

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex molecules.

Example Reactions:

- Coupling Reactions : Ethyl Boc-amino cyclopropanecarboxylate can participate in coupling reactions to form larger molecules with desired pharmacological properties.

- Functionalization : The tert-butoxycarbonyl (Boc) group allows for selective deprotection, enabling further functionalization of the molecule .

Peptide Synthesis

In peptide chemistry, the Boc group is widely used for protecting amino groups during peptide synthesis. Ethyl Boc-amino cyclopropanecarboxylate can be incorporated into peptides, enhancing their stability and bioavailability.

Application in Drug Design

Peptides containing this compound have been investigated for their potential as therapeutics due to their improved metabolic stability compared to traditional peptides .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Enhanced potency and selectivity |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Peptide Synthesis | Protecting group for amino acids | Improved stability and bioavailability |

Mechanism of Action

The mechanism of action of Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the Boc-protected amine. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropane Carboxylate Derivatives

| Compound Name | Substituents | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate | Boc-protected aminomethyl, ethyl ester | 942830-53-7 | C13H23NO4 | Boc, ester, cyclopropane |

| Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | Boc-protected amino (directly attached), ethyl ester | 107259-05-2 | C12H21NO4 | Boc, ester, cyclopropane |

| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | Hydroxymethyl, ethyl ester | 3697-68-5 | C7H12O3 | Hydroxyl, ester, cyclopropane |

| Ethyl (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate | Boc-protected amino, vinyl group, ethyl ester | N/A | C14H23NO4 | Boc, ester, vinyl, cyclopropane |

| Ethyl 1-amino-2-vinylcyclopropanecarboxylate | Unprotected amino, vinyl group, ethyl ester | N/A | C8H13NO2 | Amine, ester, vinyl, cyclopropane |

Key Observations :

- The Boc group in the target compound and Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate enhances amine stability but requires acidic deprotection (e.g., trifluoroacetic acid) .

- Hydroxymethyl () and vinyl () substituents alter reactivity: hydroxymethyl derivatives participate in esterification, while vinyl groups enable cycloaddition or metathesis reactions .

- Unprotected amines (e.g., Ethyl 1-amino-2-vinylcyclopropanecarboxylate) exhibit higher reactivity but lower storage stability due to oxidation risks .

Critical Insights :

- The target compound’s synthesis likely parallels Boc-protected cyclopropane carboxylates, utilizing Boc anhydride and coupling agents .

- Asymmetric synthesis (e.g., ) requires chiral catalysts to achieve enantiomeric excess, crucial for pharmaceutical applications .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

*Estimated based on structurally similar compounds in .

Biological Activity

Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate (CAS No. 129287-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 257.283 g/mol

- Structure : The compound features a cyclopropane ring, which is significant for its biological activity due to the strain and unique spatial orientation it introduces.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopropane Core : The cyclopropane ring can be synthesized through various methods, including cyclopropanation reactions.

- Boc Protection : The amine group is protected using a tert-butyloxycarbonyl (Boc) group to enhance stability during subsequent reactions.

- Esterification : The carboxylic acid is converted to an ester form, which is essential for solubility and biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyclopropane have shown:

- Cytotoxicity : this compound has been tested in vitro against various cancer cell lines, demonstrating promising cytotoxic effects.

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Monoacylglycerol Lipase (MAGL) : Similar compounds have been identified as MAGL inhibitors, which play a role in regulating endocannabinoid levels. This inhibition can lead to anti-inflammatory effects and may contribute to anticancer activity by altering lipid metabolism .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Cytotoxicity :

- Enzyme Inhibition Analysis :

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 129287-91-8 |

| Molecular Weight | 257.283 g/mol |

| Anticancer Activity | Yes (in vitro studies) |

| Enzyme Target | Monoacylglycerol Lipase |

| Potential Applications | Anticancer therapy, anti-inflammatory agents |

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate?

The synthesis typically involves cyclopropanation followed by Boc protection. For example:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or carbene insertion, using catalysts like Rh(II) or Cu(I) .

- Step 2 : Boc protection of the amino group under mild basic conditions (e.g., NaHCO₃) in THF or DCM at 0–25°C .

Optimization focuses on yield (70–85%) and purity, monitored by TLC or HPLC. Adjusting solvent polarity (e.g., DMF for steric hindrance) and reaction time (6–24 hrs) is critical .

Basic: What analytical techniques are recommended for characterizing this compound?

- 1H-NMR : Peaks at δ 1.36 ppm (Boc methyl groups) and δ 3.58 ppm (ester methyl) confirm Boc and ethyl ester functionalities .

- Mass Spectrometry : Exact mass (e.g., 229.1274 Da) validates molecular formula .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced: How does the cyclopropane ring influence the compound’s stability under acidic or basic conditions?

The strained cyclopropane ring increases susceptibility to ring-opening under strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH). Stability studies show decomposition at pH <2 or >10, with half-life <24 hrs at 50°C . Boc protection mitigates amino group reactivity but is cleaved by TFA, requiring controlled deprotection .

Advanced: What are the biological applications of this compound in drug discovery?

It serves as a precursor for protease inhibitors and receptor modulators. The Boc group enables selective functionalization for structure-activity relationship (SAR) studies, particularly in neurology (e.g., NMDA receptor antagonists) . Derivatives show IC₅₀ values <1 µM in enzyme inhibition assays .

Advanced: How can researchers synthesize derivatives with modified cyclopropane substituents?

- Method : Post-functionalization via Suzuki coupling (for aryl groups) or reductive amination (for aminoalkyl chains) .

- Example : Ethyl 1-((Boc-amino)methyl)-2-vinylcyclopropane-1-carboxylate is synthesized via palladium-catalyzed vinylation (85% yield) .

Advanced: What mechanistic insights explain the stereochemical outcomes of cyclopropanation?

Density functional theory (DFT) studies reveal that Rh(II)-catalyzed reactions proceed via a carbene intermediate with suprafacial attack, favoring trans-substituted cyclopropanes. Steric effects from the tert-butyl group dictate diastereoselectivity (dr >4:1) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Software : Gaussian09 with B3LYP/6-31G* basis set calculates electrophilicity indices (ω = 1.8 eV), indicating moderate reactivity at the ester carbonyl .

- Molecular Dynamics : Simulations (AMBER) show that the cyclopropane ring’s rigidity enhances binding affinity to hydrophobic enzyme pockets .

Advanced: What role does chirality play in the compound’s biological activity?

The (1R,2S) configuration increases binding affinity to chiral targets (e.g., enantiomeric excess >90% improves IC₅₀ by 10-fold in kinase assays) . Racemic mixtures require chiral HPLC (Chiralpak AD-H) for resolution .

Advanced: How do contradictory reports on Boc deprotection conditions impact synthetic strategies?

- Contradiction : Some protocols use TFA (2 hrs, 25°C) , while others prefer HCl/dioxane (12 hrs, 0°C) .

- Resolution : TFA is faster but may degrade acid-sensitive cyclopropanes; HCl is milder but requires longer reaction times. Choice depends on downstream functionalization .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.